Technical Whitepaper: 1-Amino-6-bromo-4-fluoroindolin-2-one – Structural Elucidation, Physicochemical Profiling, and Synthetic Applications
Technical Whitepaper: 1-Amino-6-bromo-4-fluoroindolin-2-one – Structural Elucidation, Physicochemical Profiling, and Synthetic Applications
Executive Summary
In the landscape of modern medicinal chemistry and drug discovery, the indolin-2-one (oxindole) core is universally recognized as a "privileged scaffold," frequently utilized in the development of tyrosine kinase inhibitors (e.g., Sunitinib, Nintedanib). The compound 1-Amino-6-bromo-4-fluoroindolin-2-one (CAS: 2254505-82-1) represents an advanced, highly functionalized derivative of this core. By strategically incorporating an N-amino group, a C4-fluorine atom, and a C6-bromine atom, this molecule serves as a highly versatile building block for late-stage diversification, spiro-fusion synthesis, and the generation of conformationally restricted hydrazone libraries.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and a field-validated synthetic methodology for its preparation.
Chemical Identity & Structural Rationale
The pharmacological utility of 1-amino-6-bromo-4-fluoroindolin-2-one is dictated by its precise substitution pattern. Each functional group has been engineered to serve a distinct mechanistic or synthetic purpose:
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N1-Amino Group (-NH₂): Transforms the standard oxindole into an N-aminooxindole. This is critical for generating hydrazone derivatives, which can engage in unique hydrogen-bonding networks within target protein pockets, or serve as precursors for complex spirocyclic architectures.
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C4-Fluoro Group (-F): Fluorine at the 4-position exerts a strong inductive electron-withdrawing effect. This not only modulates the electronic density of the aromatic ring but also provides a "metabolic shield," blocking cytochrome P450-mediated oxidation at this metabolically vulnerable hotspot. Furthermore, its small Van der Waals radius introduces minimal steric bulk while significantly altering the molecule's lipophilicity.
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C6-Bromo Group (-Br): Acts as an essential synthetic handle. The heavy bromine atom is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly append diverse aryl, heteroaryl, or alkyl groups during structure-activity relationship (SAR) campaigns.
Figure 1: Structural reactivity map of 1-Amino-6-bromo-4-fluoroindolin-2-one.
Physicochemical Profiling
Understanding the physicochemical parameters of this building block is essential for predicting its behavior in subsequent synthetic steps and its influence on the final Active Pharmaceutical Ingredient (API) [1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Scientific Insight |
| CAS Number | 2254505-82-1 | Unique identifier for regulatory tracking and commercial procurement [2]. |
| Molecular Formula | C₈H₆BrFN₂O | Dictates exact mass; yields distinct M and M+2 isotopic peaks in MS due to Bromine. |
| Molecular Weight | 245.05 g/mol | Low molecular weight ensures the final derivatized drug remains within Lipinski's Rule of 5. |
| LogP (Estimated) | ~2.3 | The lipophilic Br atom (+0.8) is perfectly counterbalanced by the polar N-amino and carbonyl groups. |
| Topological Polar Surface Area | 55.12 Ų | Ensures excellent membrane permeability; highly suitable for targeting intracellular kinases. |
| Hydrogen Bond Donors | 1 (-NH₂) | Critical for hinge-binding interactions in kinase active sites or further synthetic functionalization. |
| Hydrogen Bond Acceptors | 2 (C=O, F) | Participates in dipole-dipole interactions within protein binding pockets. |
Experimental Methodology: Electrophilic N-Amination Workflow
The synthesis of 1-amino-6-bromo-4-fluoroindolin-2-one is typically achieved via the direct electrophilic amination of its precursor, [3]. Because the indolin-2-one nitrogen is weakly acidic (pKa ~ 10.5), it must first be deprotonated to form a nucleophilic sodium salt, which is then reacted with an electrophilic amination reagent such as O-(2,4-Dinitrophenyl)hydroxylamine (DPH).
Step-by-Step Protocol (Self-Validating System)
Reagents Required:
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6-Bromo-4-fluoroindolin-2-one (1.0 eq)
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Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
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O-(2,4-Dinitrophenyl)hydroxylamine (DPH, 1.1 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine.
Procedure:
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Deprotonation (Activation):
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Action: Dissolve 6-bromo-4-fluoroindolin-2-one in anhydrous DMF at 0 °C under an inert Argon atmosphere. Carefully add NaH portion-wise.
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Causality: The inert atmosphere prevents the highly reactive NaH from reacting with ambient moisture. The 0 °C temperature controls the exothermic deprotonation, preventing unwanted ring-opening or degradation of the oxindole core.
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Validation: Stir for 30 minutes. The evolution of H₂ gas will cease, and the solution will become homogeneous, indicating complete formation of the sodium indolin-2-one salt.
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Electrophilic Amination:
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Action: Slowly add a solution of DPH in DMF dropwise to the reaction mixture at 0 °C.
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Causality: DPH is utilized because it provides a direct, highly reactive electrophilic nitrogen source (NH₂⁺ equivalent) without the need for harsh reductive amination conditions, which could prematurely reduce the C-Br bond.
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Reaction Progression:
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Action: Allow the mixture to warm to room temperature and stir for 4-6 hours.
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Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 229/231) and the appearance of the product mass (m/z 244/246) confirms conversion.
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Quenching & Extraction:
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Action: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers extensively with brine (5x).
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Causality: NH₄Cl safely neutralizes unreacted NaH. Extensive brine washes are mandatory to partition the high-boiling DMF out of the organic layer, which would otherwise ruin chromatographic purification.
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Purification:
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Action: Dry the organic phase over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).
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Figure 2: Step-by-step synthetic workflow for the electrophilic N-amination of the oxindole core.
Applications in Advanced Drug Development
The true value of 1-amino-6-bromo-4-fluoroindolin-2-one lies in its downstream applications.
1. Hydrazone-Based Kinase Inhibitors: The free -NH₂ group can be condensed with various aryl aldehydes or ketones to form stable hydrazones. These hydrazones exhibit restricted rotation, effectively locking the molecule into a bioactive conformation that tightly fits into the ATP-binding pocket of receptor tyrosine kinases.
2. Late-Stage Diversification via Cross-Coupling: Because the N-amination is performed early in the synthetic sequence, the C6-bromine remains available for late-stage diversification. Drug development professionals can execute parallel Suzuki-Miyaura couplings with a library of boronic acids to rapidly generate hundreds of analogs, optimizing for target affinity and pharmacokinetic properties without needing to rebuild the core scaffold from scratch.
